Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate
Overview
Description
Scientific Research Applications
Cholesterol Regulation Applications
- Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate derivatives have shown significant inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterogenesis (Prugh et al., 1990).
Neuroprotection Properties
- These compounds are observed to mitigate calcium-triggered neuronal death and have mild inhibitory effects on acetylcholinesterase, highlighting potential neuroprotective benefits (Marco-Contelles et al., 2006).
Synthetic Chemistry and Molecular Structure Analysis
- The compound has been used in the synthesis of various derivatives, aiding in the study of crystal structures and molecular interactions, which is fundamental in drug design and materials science (Kumar et al., 2018).
Antioxidant Applications
- Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate derivatives exhibit promising antioxidant activities, which could be significant in developing treatments against oxidative stress-related diseases (El-bayouki et al., 2014).
Corrosion Inhibition
- In industrial contexts, derivatives of this compound have shown effectiveness in mitigating acid corrosion, particularly in steel, which could have substantial applications in material science and engineering (Saranya et al., 2020).
Density Functional Theory (DFT) Analysis
- The compound has been instrumental in density functional theory analysis, particularly in studying supra-molecular assemblies and molecular interactions, which has implications in theoretical chemistry and materials research (Chowhan et al., 2020).
Catalysis and Green Chemistry
- Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate is involved in the green synthesis of various derivatives under eco-friendly conditions, highlighting its role in sustainable chemistry and catalysis (Kiyani & Ghorbani, 2014).
properties
IUPAC Name |
ethyl (2R,5S)-5-aminooxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHUSCGJQGFYGW-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H](CO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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